N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide is a useful research compound. Its molecular formula is C16H19N3O2S and its molecular weight is 317.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Computational and Pharmacological Potentials
Research has explored the computational and pharmacological potentials of heterocyclic derivatives, including the thieno[3,4-c]pyrazol scaffold. These compounds have been evaluated for toxicity assessment, tumor inhibition, free radical scavenging, analgesic, and anti-inflammatory actions through docking against targets such as epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX). For example, specific derivatives have shown binding and moderate inhibitory effects in all assays, demonstrating good affinity for COX-2 and 5-LOX, which correlates with their analgesic and anti-inflammatory effects (M. Faheem, 2018).
Anticancer and Anti-HCV Agents
The synthesis and characterization of celecoxib derivatives, including the structural motif of thieno[3,4-c]pyrazol, have been investigated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. These investigations revealed compounds exhibiting significant biological activities, highlighting the chemical scaffold's versatility in drug development (Ş. Küçükgüzel et al., 2013).
Insecticidal Activity
Anthranilic diamides analogs containing the 1,3,4-oxadiazole rings, structurally related to thieno[3,4-c]pyrazol derivatives, have been synthesized and evaluated for their insecticidal activities against the diamondback moth (Plutella xylostella). These studies have provided insights into the structure-activity relationships and demonstrated the potential of these compounds as insecticides, especially those displaying significant activity at low concentrations (L. Qi et al., 2014).
Antimicrobial Activity
The design and synthesis of novel thiazolyl-pyrazole derivatives as anticancer agents have been reported, showcasing the biological relevance of pyrazole and thiazole derivatives. Computational studies indicated promising binding affinities against the epidermal growth factor receptor kinase (EGFR), with cytotoxicity examined against human liver carcinoma cell lines, revealing activities close to standard drugs (A. R. Sayed et al., 2019).
Properties
IUPAC Name |
N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-2-3-9-15(20)17-16-13-10-22(21)11-14(13)18-19(16)12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPMEMNVNXKPTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C2CS(=O)CC2=NN1C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.